3-Hydroxypropyl propiolate is synthesized primarily through the esterification of 3-hydroxypropionic acid with propiolic acid, typically using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. This compound falls under the category of aliphatic compounds, specifically esters, and is notable for its applications in polymer chemistry, medicinal chemistry, and biochemical research.
The synthesis of 3-hydroxypropyl propiolate generally involves the following steps:
3-Hydroxypropyl propiolate can undergo several types of chemical reactions:
The mechanism of action for 3-hydroxypropyl propiolate primarily involves its reactivity with nucleophiles and electrophiles:
In biochemical research, 3-hydroxypropyl propiolate can act as a probe for studying enzyme activities and metabolic pathways due to its ability to form adducts with various biological molecules.
3-Hydroxypropyl propiolate has diverse applications across several scientific fields:
The biosynthesis of 3-hydroxypropionic acid (3-HP)—a key precursor to 3-hydroxypropyl propiolate—relies on engineered propionyl-CoA pathways in microbial hosts. Escherichia coli serves as a primary chassis due to its well-characterized metabolism and genetic tractability.
Recombinant E. coli strains optimize carbon flux through the propionyl-CoA pathway by balancing three key reactions:
Deletion of competing pathways significantly enhances 3-HP titers:
Table 1: Metabolic Engineering Strategies for Enhanced 3-HP Production in E. coli
Strain/Modification | Key Genetic Changes | 3-HP Titer/Yield | Carbon Source |
---|---|---|---|
Ec-ΔY-ΔP-PPH | pct, pacd, hpcd + ΔygfH ΔprpC | 24.14 mM | Propionate/Glucose |
ΔtpiA Δzwf ΔyqhD | Central flux rerouting + Δ1,3-PDO reductase | 33.9 C-mol% | Glycerol |
GabD4_E209Q/E269Q mutant | Aldehyde dehydrogenase mutant | 71.9 g/L | Glycerol |
NADPH supply critically limits reductive steps in 3-HP biosynthesis. Key engineering strategies include:
Auto-regulated expression systems responsive to 3-HP enable dynamic pathway control, minimizing metabolic burden.
Pseudomonas putida KT2440 harbors native 3-HP-inducible systems governed by LysR-type regulators:
Cupriavidus necator’s 3-HP catabolism was disrupted (ΔmmsA1ΔmmsA2ΔmmsA3) to create a chassis for inducible systems:
Table 2: Orthogonal 3-HP-Inducible Systems in Model Bacteria
Genetic System | Host Strain | Fold Induction | Inducers |
---|---|---|---|
PpHpdR/PhpdH | Escherichia coli | 23.3× | 3-HP, 3-hydroxybutyrate |
PpMmsR/PmmsA | Escherichia coli | 12.3× | 3-HP, 3-hydroxybutyrate |
PpHpdR/PhpdH | Cupriavidus necator | 516.6× | 3-HP, 3-hydroxybutyrate |
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